molecular formula C15H19F3N4O2S B12222531 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12222531
M. Wt: 376.4 g/mol
InChI Key: KDIOEWJQWHVKAV-UHFFFAOYSA-N
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Description

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a pyrimidine ring substituted with methyl and trifluoromethyl groups, and a morpholine ring substituted with a thiomorpholine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps. One common approach starts with the preparation of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine. This intermediate is then reacted with thiomorpholine-4-carbonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, disrupting cellular signaling pathways and leading to the inhibition of cancer cell growth . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the presence of both morpholine and thiomorpholine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19F3N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H19F3N4O2S/c1-10-19-12(15(16,17)18)8-13(20-10)22-2-5-24-11(9-22)14(23)21-3-6-25-7-4-21/h8,11H,2-7,9H2,1H3

InChI Key

KDIOEWJQWHVKAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOC(C2)C(=O)N3CCSCC3)C(F)(F)F

Origin of Product

United States

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